
1,2-Dichlorhexafluorcyclobutan
Übersicht
Beschreibung
1,2-Dichlorohexafluorocyclobutane, a compound obtained through the dimerization of chlorotrifluoroethylene and the chlorination of hexafluorocyclobutene, presents an intriguing subject for chemical analysis due to its unique structure and properties. It exists in cis- and trans-isomers, distinguishable by their boiling points and dielectric constants, with infrared and Raman spectra providing insights into their molecular vibrations (Lacher et al., 1952).
Synthesis Analysis
The synthesis pathways of 1,2-Dichlorohexafluorocyclobutane highlight its production through the thermal dimerization of chlorotrifluoroethylene, yielding primarily the high boiling cis-isomer. In contrast, photochemical or catalytic chlorination of hexafluorocyclobutene produces mostly the low boiling trans-isomer, with separation achieved via fractional distillation (Lacher et al., 1952).
Molecular Structure Analysis
The molecular structure of 1,2-Dichlorohexafluorocyclobutane has been studied through various spectroscopic techniques. The 19F NMR spectrum analysis of the cis-isomer reveals an [ABX]2 spin system, providing detailed insights into the chemical shift and coupling constants, which are crucial for understanding the molecular geometry and electron distribution (Gazzard & Harris, 1974).
Chemical Reactions and Properties
1,2-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including novel elimination reactions that highlight its reactivity. These reactions are significant for understanding its behavior in different chemical environments and potential applications in synthesizing more complex fluorinated compounds (Campbell et al., 1967).
Physical Properties Analysis
The physical properties of 1,2-Dichlorohexafluorocyclobutane, such as boiling points, dielectric constants, and spectral characteristics, provide essential information for its identification, separation, and application in various fields. The distinction between its cis- and trans-isomers based on these properties is crucial for practical applications (Lacher et al., 1952).
Wissenschaftliche Forschungsanwendungen
Infrarotspektroskopische Analyse
Die Verbindung 1,2-Dichlorhexafluorcyclobutan wurde in der Untersuchung von Infrarotspektren verwendet. Diese Forschung wurde durchgeführt, um die Eigenschaften der Verbindung und ihrer Isomere zu verstehen {svg_1}. Die thermische Dimerisierung von Chlortrifluorethylen führt zu this compound, das hauptsächlich aus dem hochsiedenden Isomer besteht {svg_2}.
Photochemische oder katalytische Chlorierung
Die photochemische oder katalytische Chlorierung von Hexafluorcyclobuten ergibt ein Dichlorid, das hauptsächlich aus dem niedrigsiedenden Isomer besteht {svg_3}. Dieser Prozess ist wichtig für die Herstellung verschiedener Isomere der Verbindung.
Messungen der Dielektrizitätskonstanten
Messungen der Dielektrizitätskonstanten wurden verwendet, um zu zeigen, dass das hochsiedende Isomer cis und das niedrigsiedende trans ist {svg_4}. Dies hilft bei der Identifizierung und Trennung der Isomere.
Raman-Spektroskopie
Raman-Spektroskopie, eine Technik zur Beobachtung von Schwingungs-, Rotations- und anderen Niederfrequenzmoden in einem System, wurde verwendet, um this compound zu untersuchen {svg_5}. Dies hilft beim Verständnis der Molekülstruktur und chemischen Bindung in der Verbindung.
Massenspektrometrie
Massenspektrometrie, eine Technik, die Ionen nach ihrem Masse-Ladungs-Verhältnis trennt, wurde verwendet, um this compound zu untersuchen {svg_6}. Dies liefert Informationen über das Molekulargewicht und die Struktur der Verbindung.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1,2-Dichlorohexafluorocyclobutane are protein targets . It has been shown to interact with proteins such as bovine serum albumin and nicotinic acetylcholine receptors . These proteins play crucial roles in various biological processes, including signal transduction and cellular communication.
Mode of Action
1,2-Dichlorohexafluorocyclobutane interacts with its protein targets in a unique way. It has been shown to have no discernible effect on the mobility of the indole ring in the tryptophan residues of albumin . In contrast, other anesthetic agents like halothane and isoflurane decreased the mobility of the indole rings in a concentration-dependent manner . This suggests that 1,2-Dichlorohexafluorocyclobutane may have a different mode of action compared to other anesthetic agents.
Biochemical Pathways
It has been suggested that the compound may influence the function of proteins and thereby alter various biochemical pathways . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It has been shown to cause amnesia and seizures at certain concentrations . . These effects suggest that 1,2-Dichlorohexafluorocyclobutane may alter neuronal activity, potentially through its interactions with protein targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dichlorohexafluorocyclobutane. For instance, its atmospheric processing has been examined due to its potential as an ozone-depleting substance and a greenhouse gas . The compound’s actions may also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Eigenschaften
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHAGAHDHRQIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870514 | |
| Record name | 1,2-Dichloroperfluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Dichlorohexafluorocyclobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19208 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
356-18-3 | |
| Record name | 1,2-Dichlorohexafluorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloroperfluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichlorohexafluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does F6 produce anesthesia like conventional volatile anesthetics?
A1: No, despite its lipophilicity, F6 does not induce immobility in response to noxious stimuli, even at concentrations exceeding those predicted to cause anesthesia based on the Meyer-Overton hypothesis. [, , ]
Q2: Does F6 affect learning and memory?
A2: Yes, F6 impairs learning and memory in a manner similar to conventional anesthetics. Studies have shown that F6 suppresses fear conditioning to context and tone in rats at concentrations lower than those causing convulsions. [, , ]
Q3: How does F6’s effect on learning and memory compare to conventional anesthetics?
A3: While both F6 and conventional anesthetics like isoflurane impair learning and memory, their combined effect is antagonistic rather than additive. This suggests that they act through different mechanisms. []
Q4: Does F6 affect synaptic transmission in the hippocampus like conventional anesthetics?
A4: No, unlike halothane which depresses synaptic transmission in hippocampal CA1 neurons, F6 and another nonimmobilizer, perfluoropentane, have no effect or may even slightly enhance synaptic transmission at these synapses. []
Q5: Does F6 affect thermoregulation?
A5: Unlike conventional anesthetics that significantly depress thermoregulation, F6 shows minimal or no effect on thermoregulation in rats even at concentrations approaching predicted minimum alveolar concentration (MAC). []
Q6: What is the effect of F6 on ventilation?
A6: Unlike many anesthetics that depress respiration, F6 appears to be a respiratory stimulant. Studies in pigs showed that F6 administration during desflurane anesthesia decreased PaCO2 and tended to increase the ventilatory response to CO2. []
Q7: Does F6 affect GABAA receptors like conventional anesthetics?
A7: F6 interacts with GABAA receptors, but its effects are distinct from conventional anesthetics. While it blocks GABAA receptors lacking the γ subunit, it has no effect on receptors containing the γ subunit, unlike isoflurane. [, ]
Q8: Does F6 affect extrasynaptic GABAA receptors?
A8: Studies have shown that extrasynaptic GABAA receptors on hippocampal pyramidal neurons are generally insensitive to F6, even at concentrations significantly exceeding predicted MAC. This contrasts with isoflurane, which consistently modulates these receptors. []
Q9: How does F6 interact with neuronal nicotinic acetylcholine receptors (nAChRs)?
A9: F6 inhibits α4β2 neuronal nAChRs at concentrations relevant to its effects on learning and memory. This interaction is proposed to contribute to its amnestic effects. [, ]
Q10: What is the role of choline acetyltransferase (ChAT) in F6's convulsant activity?
A10: Unlike some convulsants, F6 does not appear to exert its effects by modifying ChAT activity. Studies showed that F6 did not alter the kinetic parameters of ChAT in rat cortical synaptosomes, even at concentrations exceeding those causing convulsions in vivo. []
Q11: What is the molecular formula and weight of F6?
A11: The molecular formula of F6 is C4H2Cl2F6, and its molecular weight is 253.0 g/mol.
Q12: Are there spectroscopic data available for F6?
A12: Yes, infrared absorption spectra [] and 19F NMR spectra [] have been reported for both cis and trans isomers of F6.
Q13: Is there information available on the material compatibility, stability, catalytic properties, and applications of F6 from the provided research papers?
A13: The provided research papers primarily focus on the pharmacological and physiological effects of F6 in the context of anesthesia research. They do not provide information about its material compatibility, stability, catalytic properties, or applications outside this scope.
Q14: Are there computational chemistry studies investigating F6?
A14: Yes, molecular dynamics simulations have been used to optimize the structure and Lennard-Jones parameters of F6. []
Q15: What is known about the structure-activity relationship (SAR) of F6?
A15: Studies comparing the effects of F6 with structurally similar anesthetics and nonanesthetics suggest that subtle changes in halogenation and structure can significantly alter its pharmacological activity. [, , ] For example, the cis isomer of F6 is nearly twice as potent as the trans isomer in inducing convulsions. []
Q16: Is there information available on the stability and formulation of F6 from the provided research papers?
A16: The provided research papers do not offer insights into the stability and formulation strategies for F6.
Q17: Is there information available regarding SHE regulations, PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, or environmental impact of F6 from the provided research papers?
A17: While these aspects are crucial for drug development and understanding a compound's profile, the provided research articles primarily focus on the mechanistic understanding of F6 in the context of anesthesia research and do not provide information on these specific aspects.
Q18: Are there any alternatives or substitutes for F6 in anesthesia research?
A18: Other nonimmobilizers, such as perfluoropropane, perfluorocyclobutane, and 2,3-dichlorooctafluorobutane, are also used in anesthesia research to investigate the mechanisms of action of anesthetics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



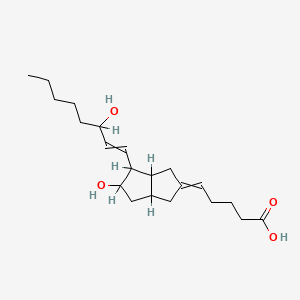
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)

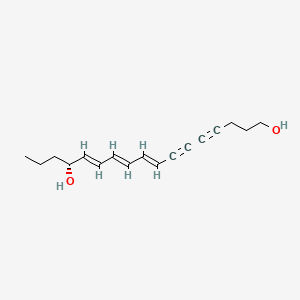

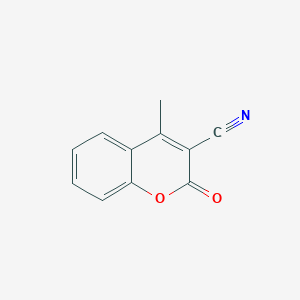
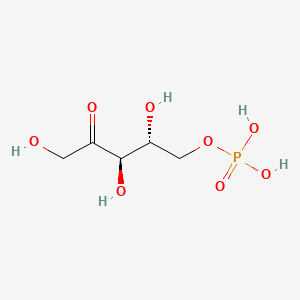
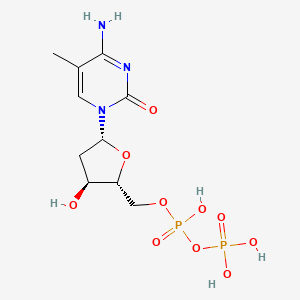
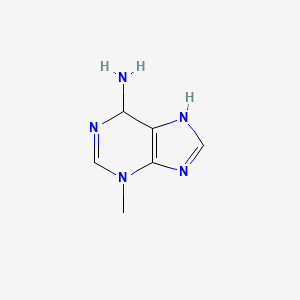


![8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1197511.png)

![1-(Phenylmethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B1197514.png)